
(5-Cyanopyridin-2-yl)boronic acid
Overview
Description
(5-Cyanopyridin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a boronic acid moiety at the 2-position. The cyano group (–CN) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor design due to their ability to form reversible covalent bonds with diols and other nucleophiles. However, specific data on this compound’s physicochemical and biological properties are sparse in the provided evidence, necessitating extrapolation from structurally related compounds.
Mechanism of Action
Target of Action
The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process .
Result of Action
The result of the action of 5-Cyanopyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of 5-Cyanopyridine-2-boronic acid is influenced by environmental factors such as air and heat . The compound is incompatible with oxidizing agents and should be stored in a refrigerated environment (2-4°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of this compound, influencing its overall efficacy and toxicity . Additionally, this compound can impact metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its ability to modulate cellular processes and biochemical reactions .
Biological Activity
(5-Cyanopyridin-2-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Its unique structural features, including a cyano substituent on the pyridine ring, enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H5BN2O2
- Molecular Weight : 135.02 g/mol
- Functional Groups : Boronic acid group, pyridine ring, cyano group
The presence of the cyano group not only increases nucleophilicity but also influences the compound's interaction dynamics with various substrates, enhancing its utility in synthetic applications.
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against resistant pathogens. A study highlighted that modifications to the pyridine ring can significantly enhance antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes with the erm gene .
2. Enzyme Interaction and Delivery Systems
This compound has been studied for its role in enhancing the delivery of therapeutic enzymes like RNase A. Boronation of RNase A improved its cellular uptake significantly, demonstrating that boronic acids can facilitate targeted delivery by binding to surface glycans on cells . This mechanism could be leveraged for developing more specific drug delivery systems.
3. Interaction with Insulin
A theoretical model explored the interaction between boronic acids, including this compound, and insulin. The study indicated promising potential for these compounds in modulating insulin activity, suggesting that they could be designed to release insulin in response to glucose levels . This opens avenues for diabetes management through innovative drug design.
Case Study 1: Antibacterial Derivatives
In a comparative study of various pyridine derivatives, this compound was identified as a promising candidate due to its enhanced reactivity and antibacterial properties. The study utilized structure-activity relationship (SAR) analysis to optimize derivatives for increased potency against resistant bacterial strains.
Case Study 2: Boronated Enzyme Delivery
Another investigation focused on the boronation of RNase A, where this compound was utilized as part of a strategy to improve enzyme delivery into cells. The results demonstrated a fivefold increase in uptake compared to non-boronated controls, confirming the efficacy of boronated compounds in enhancing therapeutic delivery systems .
Scientific Research Applications
Anticancer Activity
(5-Cyanopyridin-2-yl)boronic acid has been investigated for its potential as an antiandrogen agent in prostate cancer treatment. Research indicates that compounds derived from this boronic acid can interact with androgen receptors, potentially replacing traditional nitro groups with bioisosteric boronic acids to enhance efficacy.
Case Study : A study synthesized a series of flutamide-like compounds, including derivatives of this compound, which were tested against prostate cancer cell lines (LAPC-4, PC-3). The results showed promising antiproliferative activity, particularly when specific substituents were incorporated into the structure .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Cyanopyridin-2-yl derivative | LAPC-4 | 3.5 |
Control (Flutamide) | LAPC-4 | 4.0 |
Antibacterial Properties
The compound has also been explored for its antibacterial properties, particularly against resistant strains. Its structural features allow it to inhibit bacterial growth effectively.
Case Study : A series of derivatives were tested against resistant bacterial strains, showing that modifications to the pyridine ring significantly influenced antibacterial activity .
Derivative | Activity Against Resistant Strains |
---|---|
5-Methoxypyridin-3-yl derivative | Strong |
Non-substituted pyridine analog | Moderate |
Organic Synthesis
This compound is widely used as a reagent in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis.
Suzuki Coupling Reactions
This compound serves as an essential intermediate in the synthesis of biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Application Example : In a study focused on synthesizing complex organic molecules, this compound was employed to couple with various aryl halides, yielding high-purity products suitable for further functionalization .
Agrochemical Applications
The compound's utility extends to the development of agrochemicals where it serves as an intermediate for synthesizing herbicides and pesticides.
Development of Herbicides
Research has shown that derivatives of this compound exhibit herbicidal properties, making them candidates for new agrochemical formulations.
Case Study : A series of experiments demonstrated that certain derivatives could inhibit weed growth effectively while being less toxic to crops .
Herbicide Derivative | Efficacy (%) |
---|---|
5-Cyanopyridine-based | 85 |
Traditional herbicide | 80 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-Cyanopyridin-2-yl)boronic acid, and how are intermediates characterized?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid pinacol esters. Key challenges include managing the reactivity of the cyanide group and boronic acid stability during purification. Prodrug strategies (e.g., pinacol ester protection) are often employed to enhance stability, followed by acidic hydrolysis to yield the final boronic acid . Characterization relies on NMR (¹H, ¹³C, ¹¹B) to confirm boronic acid formation and assess purity. Mass spectrometry (LC-MS/MS) is critical for detecting trace impurities, particularly genotoxic boronic acid derivatives, with detection limits as low as 1 ppm .
Q. How does this compound interact with diols, and what factors influence binding selectivity?
The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding affinity depends on pH (optimal near the boronic acid’s pKa), steric accessibility, and diol geometry. For example, fructose binds more strongly than glucose due to favorable stereoelectronics . Secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity; adjusting buffer systems (e.g., using borate buffers at elevated pH) minimizes nonspecific binding in glycoprotein studies .
Advanced Research Questions
Q. How can this compound be integrated into drug design for targeting proteasomes or chemokine receptors?
In proteasome inhibition, boronic acids mimic peptide aldehydes, forming covalent adducts with catalytic threonine residues. Rational design involves computational docking to optimize steric and electronic complementarity, as seen in Bortezomib . For chemokine receptor antagonism (e.g., CXCR1/2), boronic acids act as noncompetitive inhibitors by binding allosteric sites. Structure-activity studies show that substituents like fluorophenyl groups enhance potency (e.g., SX-517 with IC50 = 38 nM in Ca²⁺ flux assays) .
Q. What methodologies resolve contradictions in reported binding affinities of boronic acids with sugars?
Discrepancies arise from differences in experimental conditions (pH, ionic strength) or unaccounted secondary interactions. Kinetic studies using stopped-flow fluorescence reveal that binding equilibrium is reached within seconds, with kon values tracking thermodynamic affinities (e.g., fructose > glucose). Selectivity can be improved by immobilizing boronic acids on dextran-coated surfaces to reduce nonspecific protein interactions .
Q. How are boronic acid-based electrochemical sensors optimized for glucose monitoring?
Polymer matrices (e.g., poly-nordihydroguaiaretic acid) enhance sensor stability and selectivity by acting as molecular sieves. Redox-active polymers enable reusable devices: glucose displaces the polymer from the boronic acid receptor, generating a measurable current. Key parameters include polymer porosity (to exclude interferents like plasma proteins) and electrode substrate conductivity (e.g., graphene foam) .
Q. What strategies improve the thermal stability of boronic acids for flame-retardant applications?
Thermogravimetric analysis (TGA) identifies structural features that enhance stability, such as electron-withdrawing groups (e.g., cyano) that reduce oxidative degradation. For example, arylboronic acids with multiple boronic acid moieties exhibit higher char yields (up to 40% at 800°C) due to crosslinking during pyrolysis .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting results on the anticancer activity of boronic acid derivatives?
Variability arises from differences in cell line specificity (e.g., glioblastoma vs. leukemia) and compound stability. For instance, boronic acid-containing cis-stilbenes show IC50 values ranging from 0.48–2.1 μM in B-16 melanoma cells but weaker activity in other lines. Apoptosis assays (FACScan) and tubulin polymerization inhibition (IC50 = 21–22 μM) clarify mechanisms, distinguishing direct cytotoxicity from off-target effects .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Antiproliferative Activity
Several aromatic boronic acids exhibit cytotoxic effects against cancer cells. For instance:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated potent antiproliferative activity in triple-negative breast cancer (4T1 cells), with IC50 values of 0.1969 µM and 0.2251 µM , respectively .
Acidity (pKa) and Reactivity
The pKa of boronic acids determines their reactivity in aqueous environments and binding affinity toward diols (e.g., glucose). Key comparisons include:
- 3-Acetamidophenylboronic acid (3-AcPBA) and 4-methylcarbamoylphenylboronic acid (4-MCPBA) have high pKa values (~8.5–9.5), limiting their utility in physiological conditions (pH 7.4) .
- Electron-withdrawing substituents (e.g., –CN) lower pKa by stabilizing the boronate conjugate base. For example, fluoro-substituted boronic acids exhibit pKa values influenced by through-space electronic effects rather than σ-bond polarization .
Diagnostic and Enzymatic Inhibition
- Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in diagnostic accuracy for detecting KPC carbapenemases, highlighting the role of substituent choice .
- 1-Amido-2-triazolylethaneboronic acid derivatives show improved β-lactamase inhibition compared to earlier phenyl-substituted analogs, emphasizing the impact of heterocyclic substituents on activity .
- Proteasome inhibitors with boronic acid moieties (e.g., bortezomib ) exhibit selective antagonism, as seen in studies where epigallocatechin gallate (EGCG) preferentially blocked boronic acid-containing inhibitors .
The cyano group in (5-cyanopyridin-2-yl)boronic acid could modulate enzyme inhibition by enhancing electrophilicity or altering binding pocket interactions, though direct evidence is lacking.
Properties
IUPAC Name |
(5-cyanopyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDSZUNQGJXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590543 | |
Record name | (5-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910547-29-4 | |
Record name | (5-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.